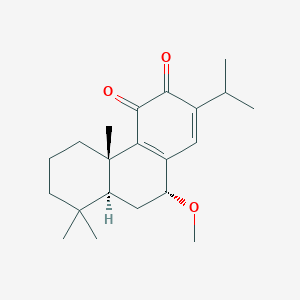
Sugikurojin F
Description
Properties
Molecular Formula |
C21H30O3 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(4bS,8aS,10R)-10-methoxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione |
InChI |
InChI=1S/C21H30O3/c1-12(2)13-10-14-15(24-6)11-16-20(3,4)8-7-9-21(16,5)17(14)19(23)18(13)22/h10,12,15-16H,7-9,11H2,1-6H3/t15-,16+,21+/m1/s1 |
InChI Key |
PGEGRYFGUKEQBL-XFQAVAEZSA-N |
Isomeric SMILES |
CC(C)C1=CC2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3C[C@H]2OC)(C)C)C |
Canonical SMILES |
CC(C)C1=CC2=C(C(=O)C1=O)C3(CCCC(C3CC2OC)(C)C)C |
Synonyms |
7alpha-methoxy-8,13-abietadien-11,12-dione sugikurojin F |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing Sugikurojin F?
- Answer : Synthesis typically involves multi-step organic reactions, including [describe core steps, e.g., cyclization or glycosylation], with purification via column chromatography. Characterization requires spectroscopic validation:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for proton/carbon environments (e.g., δ 2.1–3.5 ppm for glycosidic protons) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 589.2) and fragmentation patterns .
- Purity Assessment : Use HPLC with UV detection (e.g., C18 column, 95% purity threshold) .
- Key Consideration : Reproduce protocols from peer-reviewed literature, ensuring solvent systems and reaction times align with published data .
Q. How can researchers optimize the yield of this compound in laboratory-scale synthesis?
- Answer : Employ factorial design to test variables (e.g., temperature, catalyst concentration). For example:
- 2³ Factorial Design : Vary temperature (25°C vs. 40°C), catalyst loading (5% vs. 10%), and reaction time (12h vs. 24h) .
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions .
- Validation : Compare yields using ANOVA and confirm reproducibility across ≥3 independent trials .
Advanced Research Questions
Q. How should contradictory bioactivity data for this compound across studies be resolved?
- Answer : Conduct a systematic review using PRISMA guidelines:
Data Harmonization : Standardize assay conditions (e.g., cell lines, IC₅₀ calculation methods) .
Meta-Analysis : Pool data from ≥5 studies to calculate weighted effect sizes, addressing heterogeneity via random-effects models .
Experimental Replication : Validate key findings in independent labs with blinded protocols .
- Pitfalls : Confounding factors like impurity profiles or solvent residues may explain discrepancies .
Q. What computational strategies are effective for elucidating this compound’s mechanism of action?
- Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS):
- Target Selection : Prioritize proteins with structural homology to known targets (e.g., kinase family members) .
- Binding Affinity Validation : Cross-reference docking scores (e.g., ΔG ≤ −7 kcal/mol) with experimental IC₅₀ values .
- Advanced Integration : Use QSAR models to predict structure-activity relationships for derivative libraries .
Q. How can researchers design robust in vivo studies to evaluate this compound’s pharmacokinetics?
- Answer : Follow FDA guidelines for preclinical trials:
- Dose Escalation : Test 3–5 doses (e.g., 10–100 mg/kg) in rodent models, monitoring plasma levels via LC-MS/MS .
- Toxicokinetics : Assess AUC, Cmax, and half-life, with histopathology to identify organ-specific toxicity .
- Control Groups : Include vehicle and positive controls (e.g., established drugs with similar targets) .
Methodological Frameworks
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism .
- Bootstrap Resampling : Estimate 95% confidence intervals for EC50 values to assess precision .
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .
Q. How should researchers address variability in spectroscopic data during structural elucidation?
- Answer :
- Multi-Technique Consensus : Cross-validate NMR, MS, and X-ray crystallography (if crystals are obtainable) .
- Reference Standards : Compare spectra with databases (e.g., SDBS or PubChem) and synthetic analogs .
- Dynamic Light Scattering (DLS) : Check for aggregation in solution, which may distort NMR signals .
Ethical and Reproducibility Standards
Q. What steps ensure compliance with ethical guidelines in this compound research?
- Answer :
- IACUC/IBC Approval : Obtain permits for animal or biosafety studies before experimentation .
- Data Transparency : Share raw spectra, chromatograms, and assay protocols in supplementary materials .
- Conflict of Interest (COI) Declaration : Disclose funding sources and patent applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


